molecular formula C8H14O2 B12838029 3,4-Dimethylhex-5-enoic acid

3,4-Dimethylhex-5-enoic acid

Cat. No.: B12838029
M. Wt: 142.20 g/mol
InChI Key: HSWOCYGJDGZZIZ-UHFFFAOYSA-N
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Description

3,4-Dimethylhex-5-enoic acid is an organic compound characterized by its unique structure, which includes a double bond and two methyl groups attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylhex-5-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3,4-dimethylpent-1-ene, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate the transformation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to promote the desired reactions under milder conditions, reducing the need for harsh reagents and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylhex-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Peracids, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, substituted alkenes.

Scientific Research Applications

3,4-Dimethylhex-5-enoic acid finds applications in various scientific research areas:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethylhex-5-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The double bond and carboxylic acid group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, leading to various biological effects.

Comparison with Similar Compounds

  • 3,3-Dimethylhex-5-enoic acid
  • 4,4-Dimethylhex-5-enoic acid
  • 3,4-Dimethylpent-2-enoic acid

Comparison: 3,4-Dimethylhex-5-enoic acid is unique due to the specific positioning of its methyl groups and double bond, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3,4-dimethylhex-5-enoic acid

InChI

InChI=1S/C8H14O2/c1-4-6(2)7(3)5-8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)

InChI Key

HSWOCYGJDGZZIZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C(C)C=C

Origin of Product

United States

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